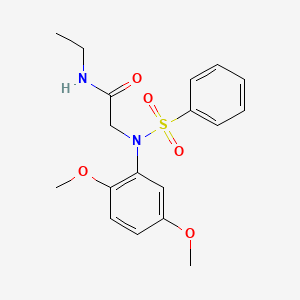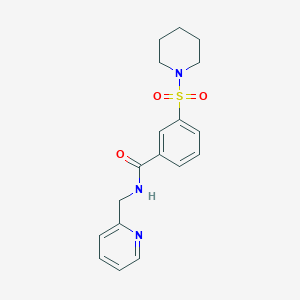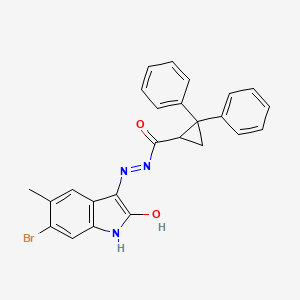![molecular formula C18H18FN3O4S B5227374 4-butoxy-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5227374.png)
4-butoxy-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-butoxy-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide, commonly known as FN-CCTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
作用機序
FN-CCTB exerts its effects by inhibiting the activity of various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer cell proliferation. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. FN-CCTB also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer cell proliferation.
Biochemical and Physiological Effects:
FN-CCTB has been shown to exhibit potent antioxidant activity by scavenging free radicals and reducing oxidative stress. It has also been found to reduce the production of inflammatory mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). FN-CCTB has been studied for its potential use in the treatment of various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases.
実験室実験の利点と制限
FN-CCTB has several advantages as a research tool, including its potent anti-inflammatory and anticancer properties, as well as its potential use in the treatment of various diseases. However, it also has some limitations, such as its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on FN-CCTB. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of the potential use of FN-CCTB in combination with other therapeutic agents to enhance its efficacy. Lastly, further studies are needed to explore the potential use of FN-CCTB in the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Conclusion:
In conclusion, FN-CCTB is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method has been optimized to achieve high yields and purity of the compound. FN-CCTB has been extensively studied for its potential applications in various fields of scientific research, including its potent anti-inflammatory, antioxidant, and anticancer properties. Future research directions include the development of more efficient synthesis methods, investigation of the potential use of FN-CCTB in combination with other therapeutic agents, and further studies on its potential use in the treatment of various diseases.
合成法
The synthesis of FN-CCTB involves the reaction of 4-butoxybenzoic acid with thionyl chloride to form 4-butoxybenzoyl chloride. This intermediate compound then undergoes a reaction with 2-fluoro-5-nitroaniline and thiourea to form the final product, FN-CCTB. The synthesis method has been optimized to achieve high yields and purity of the compound.
科学的研究の応用
FN-CCTB has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent anti-inflammatory, antioxidant, and anticancer properties. FN-CCTB has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, it has been studied for its potential use as a therapeutic agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
4-butoxy-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O4S/c1-2-3-10-26-14-7-4-12(5-8-14)17(23)21-18(27)20-16-11-13(22(24)25)6-9-15(16)19/h4-9,11H,2-3,10H2,1H3,(H2,20,21,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEGPROOMKBYAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-fluorobenzyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5227314.png)
![2-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5227315.png)
![2-(5-bromo-2-hydroxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5227320.png)
![1-allyl-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5227329.png)
![(cyclopropylmethyl)({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)amine](/img/structure/B5227332.png)



![N-({[4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)-2-naphthamide](/img/structure/B5227357.png)
![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B5227359.png)
![4-benzyl-1-{3-[1-(1-cyclohexen-1-ylacetyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B5227366.png)

![allyl 6-{[(6-ethoxy-1,3-benzothiazol-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5227382.png)